tert-Butyl 4-methoxy-1H-indole-1-carboxylate
CAS No.: 1093759-59-1
Cat. No.: VC0153418
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093759-59-1 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | tert-butyl 4-methoxyindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 |
| Standard InChI Key | DNCPOYDMSDZLSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
tert-Butyl 4-methoxy-1H-indole-1-carboxylate is formally identified through several chemical nomenclature systems and unique identifiers that facilitate precise identification in chemical databases and research literature.
Table 1: Chemical Identifiers of tert-Butyl 4-methoxy-1H-indole-1-carboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate |
| Common Synonyms | 4-Methoxy-1H-indole-1-carboxylic acid tert-butyl ester; Tert-butyl 4-methoxyindole-1-carboxylate |
| CAS Registry Number | 1093759-59-1 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 |
| InChIKey | DNCPOYDMSDZLSB-UHFFFAOYSA-N |
| HsCode | 2933990090 |
The compound is structurally characterized by an indole core with a methoxy group at the 4-position and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom at position 1 .
Physicochemical Properties
The physical and chemical properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate influence its behavior in chemical reactions, formulation processes, and storage conditions.
Table 2: Physicochemical Properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 247.29 g/mol |
| Density | 1.10 g/cm³ |
| Boiling Point | 357.3±34.0 °C (Predicted) |
| Physical State | Not specified in literature |
| Solubility | Soluble in common organic solvents (specific values not available) |
These properties establish the fundamental characteristics that determine the compound's behavior in chemical processes and its utility in synthetic applications .
Structural Features and Chemical Reactivity
Key Structural Elements
The molecule contains three primary structural features that define its chemical behavior:
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Indole Core: A bicyclic aromatic heterocycle that serves as the foundation of the compound's structure.
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tert-Butyloxycarbonyl (Boc) Group: A carbamate protecting group at the N1 position that modifies the reactivity of the indole nitrogen.
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Methoxy Substituent: Located at the 4-position of the indole ring, influencing electronic distribution and reactivity patterns.
Reactivity Profile
While specific reactivity data for tert-Butyl 4-methoxy-1H-indole-1-carboxylate is limited in the available literature, its structural features suggest several characteristic reaction patterns:
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The Boc protecting group is susceptible to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
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The methoxy group can participate in electrophilic aromatic substitution reactions and may undergo O-demethylation under appropriate conditions.
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The indole core maintains reactivity at the C2 and C3 positions, with the C3 position being particularly nucleophilic.
Synthesis and Preparation Methods
Solution Preparation
For research applications, tert-Butyl 4-methoxy-1H-indole-1-carboxylate can be prepared in solution at various concentrations, as indicated in the following table:
Table 3: Solution Preparation Guidelines
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.044 ml | 20.219 ml | 40.438 ml |
| 5 mM | 0.809 ml | 4.044 ml | 8.088 ml |
| 10 mM | 0.404 ml | 2.022 ml | 4.044 ml |
| 50 mM | 0.081 ml | 0.404 ml | 0.809 ml |
These calculations facilitate precise solution preparation for various experimental protocols .
| Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These classifications indicate that standard laboratory safety protocols should be observed when working with this compound .
Research Applications
Role in Chemical Synthesis
tert-Butyl 4-methoxy-1H-indole-1-carboxylate is primarily utilized as a building block in synthetic organic chemistry. Its applications include:
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Pharmaceutical Intermediates: The compound may serve as a precursor in the synthesis of bioactive compounds containing substituted indole moieties.
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Structure-Activity Relationship Studies: The defined substitution pattern makes it valuable for systematic exploration of structure-activity relationships in medicinal chemistry.
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Heterocycle Modification: The protected indole structure allows for selective functionalization at other positions of the indole ring.
Analytical Characterization
Standard analytical methods for characterizing tert-Butyl 4-methoxy-1H-indole-1-carboxylate would likely include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the tert-butyl group (typically around 1.5 ppm), methoxy group (approximately 3.8 ppm), and indole protons. ¹³C-NMR would identify the carbonyl carbon of the carbamate group and the carbons of the indole ring system.
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Infrared (IR) Spectroscopy: Key absorption bands would include the C=O stretching of the carbamate group (approximately 1700 cm⁻¹) and C-O-C stretching of the methoxy group.
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Mass Spectrometry: This would confirm the molecular weight of 247.29 g/mol and reveal characteristic fragmentation patterns.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for assessing the purity of the compound and monitoring reactions in which it participates.
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